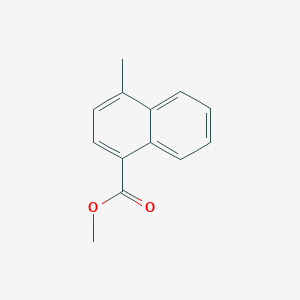

Methyl 4-methyl-1-naphthoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 4-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-7-8-12(13(14)15-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLYJJXZWSVXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620991 | |

| Record name | Methyl 4-methylnaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35615-98-6 | |

| Record name | Methyl 4-methylnaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Naphthoate Ester Chemistry in Contemporary Research

Contextual Significance of Naphthalene (B1677914) Derivatives in Chemical Science

Naphthalene (C₁₀H₈) is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. newworldencyclopedia.orgwikipedia.orgvedantu.com Its discovery in the early 19th century from coal tar marked a significant milestone, revealing a rich source of chemical compounds beyond simple fuels. vedantu.comencyclopedia.com The determination of naphthalene's chemical formula by Michael Faraday in 1826 and its fused-ring structure by Emil Erlenmeyer in 1866, later confirmed by Carl Graebe, laid the foundation for a vast field of chemistry. newworldencyclopedia.orgwikipedia.org

Naphthalene derivatives, compounds in which one or more hydrogen atoms of the naphthalene core are replaced by other functional groups, are of fundamental importance in organic chemistry. They serve as crucial intermediates and building blocks for a wide array of commercially and scientifically important products. newworldencyclopedia.orgontosight.ai The reactivity of the naphthalene ring allows for various chemical modifications, leading to a diverse range of molecules with unique properties. vedantu.com

The applications of naphthalene derivatives are extensive and varied:

Dyes and Pigments: Naphthalenes substituted with groups like alcohols, amines, and sulfonic acids are key precursors in the synthesis of many synthetic dyes. newworldencyclopedia.org

Pharmaceuticals and Agrochemicals: The naphthalene scaffold is present in numerous bioactive molecules, including pharmaceuticals and agrochemicals like the insecticide carbaryl. newworldencyclopedia.orgontosight.ai

Polymers and Resins: A primary industrial use of naphthalene is in the production of phthalic anhydride, a precursor for various polymers, resins, and lubricants. newworldencyclopedia.orgencyclopedia.com

Solvents: Hydrogenated forms of naphthalene, such as tetrahydronaphthalene (Tetralin) and decahydronaphthalene (B1670005) (Decalin), are utilized as low-volatility solvents. newworldencyclopedia.org

The versatility of naphthalene and its derivatives ensures their continued relevance in both academic research and industrial applications.

Research Trajectories for Methyl 4-methyl-1-naphthoate within Organic Chemistry

While this compound itself is not extensively documented in dedicated research literature, its chemical structure suggests several potential avenues for investigation within organic chemistry, drawing parallels from the known applications of related naphthoate esters.

Synthesis and Chemical Properties:

A primary research trajectory involves the detailed characterization of this compound. This would include the optimization of its synthesis, most likely through the Fischer-Speier esterification of 4-methyl-1-naphthoic acid with methanol (B129727) under acidic catalysis. wikipedia.orgorganic-chemistry.orgmdpi.com The Fischer-Speier esterification is a classic and versatile method for producing esters from carboxylic acids and alcohols. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. organic-chemistry.orgmasterorganicchemistry.com

A detailed study of its physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS), would provide a foundational dataset for this compound.

Potential Applications as a Chemical Intermediate:

Based on the applications of its precursor, 4-methyl-1-naphthoic acid, and other naphthoate esters, this compound could serve as a valuable intermediate in several synthetic pathways:

Synthesis of Bioactive Molecules: 4-Methyl-1-naphthoic acid has been used to synthesize compounds like 2-methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole (a research chemical). chemicalbook.comsigmaaldrich.com The methyl ester could potentially be used in similar synthetic routes, possibly offering different reactivity or solubility profiles.

Precursor for Complex Molecules: Naphthoate esters are employed in the synthesis of more complex molecules. For instance, they have been investigated as leaving groups in glycosylation reactions and as components in the synthesis of fluorescent materials. acs.orgresearchgate.net Research could explore the utility of this compound in these areas.

Derivatization Studies: The ester functionality of this compound can be readily converted to other functional groups. For example, hydrolysis would regenerate the carboxylic acid, while reduction could yield the corresponding alcohol, 4-methyl-1-naphthylcarbinol. chemicalbook.comsigmaaldrich.com These transformations open up pathways to a wider range of derivatives.

Interactive Data Table: Properties of 4-methyl-1-naphthoic acid

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 179-181 °C |

| Appearance | Crystalline Powder |

| IUPAC Name | 4-methylnaphthalene-1-carboxylic acid |

This data pertains to the precursor acid and is provided for context. sigmaaldrich.comchembk.comchemsrc.comfishersci.ca

Historical Development of Naphthoate Ester Investigation

The investigation of naphthoate esters is intrinsically linked to the broader history of naphthalene chemistry. Following the isolation of naphthalene in the 1820s, the latter half of the 19th century saw significant progress in understanding its structure and reactivity. wikipedia.orgencyclopedia.comnumberanalytics.com

Early investigations into naphthoic acids and their esters were driven by the burgeoning synthetic dye industry. The ability to introduce various functional groups onto the naphthalene ring system, including carboxylic acid and ester moieties, was crucial for developing new dyes with desirable colors and properties.

The formalization of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier provided a systematic and catalytic method for the synthesis of esters, including naphthoate esters. wikipedia.orgmdpi.com This reaction was a significant advancement over earlier, often stoichiometric, methods and remains a cornerstone of ester synthesis today.

In the 20th century, research on naphthoate esters expanded beyond dyes to include their potential in pharmaceuticals and materials science. Studies on the kinetics and mechanisms of esterification and hydrolysis of various substituted naphthoate esters provided deeper insights into their chemical behavior. More recent research has focused on developing novel applications for naphthoate esters, such as their use as photoluminescent materials and as specialized leaving groups in complex organic syntheses. acs.orgresearchgate.netresearchgate.net The historical development of this field showcases a continuous evolution from fundamental discovery to sophisticated applications.

Synthesis and Evaluation of Methyl 4 Methyl 1 Naphthoate Derivatives

Design and Synthesis of Substituted Methyl Naphthoates

The modification of the methyl naphthoate scaffold is achieved through various synthetic routes that target specific positions on the naphthalene (B1677914) ring. These methods enable the introduction of halogens, additional alkyl groups, and other functional moieties, each imparting unique characteristics to the parent molecule.

Halogenated naphthoic acid esters are important intermediates in organic synthesis. The synthesis of Methyl 4-bromo-1-naphthoate typically begins with the bromination of the corresponding carboxylic acid precursor, 1-naphthoic acid. A general procedure for such a transformation involves reacting 1-naphthoic acid with multiple equivalents of a brominating agent like tetrabutylammonium (B224687) tribromide (Bu4NBr3) at elevated temperatures. rsc.org The resulting 4-bromo-1-naphthoic acid can then be subjected to standard esterification conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst, to yield the final product, Methyl 4-bromo-1-naphthoate.

| Property | Value |

|---|---|

| CAS Number | 35615-97-5 |

| Molecular Formula | C12H9BrO2 |

| Molecular Weight | 265.10 g/mol |

The synthesis of the parent compound, Methyl 4-methyl-1-naphthoate, provides a clear example of preparing alkyl-substituted naphthoate esters. A common and effective route involves the Friedel-Crafts acylation of an alkyl-substituted naphthalene. For instance, 1-methylnaphthalene (B46632) can be acylated using acetyl chloride and a Lewis acid catalyst like aluminum chloride to produce 1-acetyl-4-methylnaphthalene. cdnsciencepub.com This intermediate ketone is then oxidized to the corresponding carboxylic acid, 4-methyl-1-naphthoic acid, using an oxidizing agent such as sodium hypochlorite. cdnsciencepub.com The final step is the esterification of the carboxylic acid with methanol to afford this compound.

| Reactant | Reagents | Product |

|---|---|---|

| 1-Methylnaphthalene | Acetyl chloride, AlCl3 | 1-Acetyl-4-methylnaphthalene |

| 1-Acetyl-4-methylnaphthalene | Sodium hypochlorite | 4-Methyl-1-naphthoic acid |

Introducing a formyl group onto the naphthoate ring creates a versatile chemical handle for further derivatization. One established method for formylation of related phenolic naphthoates, such as methyl-1-hydroxy-2-naphthoate, is the Duff reaction, which utilizes hexamethylene tetramine (B166960) in glacial acetic acid. ias.ac.in An alternative strategy, adaptable from benzene (B151609) chemistry, involves the transformation of a methyl group into an aldehyde. This can be accomplished via a two-step sequence starting with the radical bromination of a methyl-substituted precursor using a reagent like N-bromosuccinimide (NBS) to form a dibromomethyl intermediate. amazonaws.com Subsequent hydrolysis of this intermediate, often facilitated by silver nitrate (B79036) in an aqueous solvent system, yields the desired 4-formyl derivative. amazonaws.com

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | N-Bromosuccinimide, Peroxide initiator | Methyl 4-(dibromomethyl)-1-naphthoate |

| 2 | Methyl 4-(dibromomethyl)-1-naphthoate | Silver nitrate, Acetone/Water | Methyl 4-formyl-1-naphthoate |

Synthetic Strategies for Complex Naphthoate Structures

Naphthoate esters are not only targets themselves but also serve as key building blocks for more elaborate molecular architectures, including biologically relevant naphthoquinones and versatile naphthamides.

| Step | Description | Example Precursor |

|---|---|---|

| 1 | Functionalization of Naphthalene Core | 1-Hydroxy-2-naphthoic acid |

| 2 | Esterification | Methyl 1-hydroxy-2-naphthoate (B8527853) |

| 3 | Side-Chain Elaboration | Coupling with an aliphatic acid |

| 4 | Oxidation/Cyclization | Formation of Naphthoquinone Ring |

The conversion of a naphthoate ester to a naphthamide is a fundamental transformation that replaces the ester linkage with a more robust amide bond. A common and straightforward approach is the direct aminolysis of the ester with ammonia (B1221849) or a primary/secondary amine, often requiring heat or catalysis. A more classical and highly effective two-step method involves the initial saponification (hydrolysis) of the methyl naphthoate ester to its corresponding carboxylic acid, 1-naphthoic acid, using a base like sodium hydroxide (B78521). orgsyn.org The isolated naphthoic acid is then activated and reacted with an amine source. One method for this conversion is the reaction of the acid with carbamyl chloride in the presence of aluminum chloride to form the primary α-naphthamide. orgsyn.org

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 (Hydrolysis) | Methyl 1-naphthoate (B1232437) | 1. NaOH, H2O/Heat 2. HCl (aq) | 1-Naphthoic acid |

| 2 (Amidation) | 1-Naphthoic acid | e.g., SOCl2, then NH3 | 1-Naphthamide |

Derivatization for Pharmacological Screening (e.g., Klavuzon Derivatives)

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. Through targeted derivatization, the naphthoate structure is incorporated into larger compounds, such as the Klavuzon class of molecules, which have been investigated for their significant pharmacological activity, particularly as anticancer agents. researchgate.netresearchgate.net

Klavuzons are a class of compounds characterized by a 6-(naphthalen-1-yl) substituted 5,6-dihydro-2H-pyran-2-one core structure. researchgate.net Research has focused on synthesizing novel derivatives of Klavuzon to explore their structure-activity relationships (SAR) and identify candidates with enhanced potency and selectivity against cancer cells. The synthesis of these derivatives is a multi-step process that often begins with a precursor chemically related to this compound, such as the corresponding ethyl ester or naphthoic acid. These precursors undergo a series of reactions to introduce substituents and build the characteristic δ-lactone ring of the Klavuzon molecule.

A common synthetic route to produce 4'-alkyl substituted Klavuzon derivatives involves an initial modification of a related starting material, ethyl 4-(bromomethyl)-1-naphthoate. This process includes a copper-catalyzed addition of Grignard reagents to introduce various alkyl groups at the 4'-position of the naphthalene ring. Following this key alkylation step, the naphthoate ester is transformed into the final lactone structure through a well-established three-step sequence:

Reduction: The ester is first reduced to the corresponding alcohol, typically using a reducing agent like Lithium Aluminium Hydride (LiAlH4).

Oxidation: The resulting alcohol is then oxidized to an aldehyde, for which Pyridinium chlorochromate (PCC) is commonly used.

Lactone Formation: The aldehyde undergoes a reaction with allylmagnesium bromide, followed by acrylation with acryloyl chloride. The final step is a ring-closing metathesis reaction, often employing a second-generation Grubbs' catalyst, to form the α,β-unsaturated δ-lactone ring characteristic of Klavuzons.

These synthetic efforts have produced a library of Klavuzon derivatives with various substituents on the naphthalene ring, which have been subjected to rigorous pharmacological screening to evaluate their anticancer potential.

Detailed Research Findings and Pharmacological Evaluation

The pharmacological screening of synthesized Klavuzon derivatives has revealed them to be promising antiproliferative agents. researchgate.net The evaluation is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines, as well as against non-cancerous cell lines to assess selectivity.

Key findings from these studies indicate a strong correlation between the chemical structure of the derivatives and their biological activity. Specifically, the size of the alkyl substituent at the 4'-position of the naphthalene group has a dramatic effect on both the potency and the selectivity of the cytotoxic activity. researchgate.net

Cytotoxicity and Structure-Activity Relationship: Pharmacological studies on cancerous and healthy pancreatic cell lines have shown that potent cytotoxic activity is often observed when a small substituent is present at the 4'-position of the naphthalen-1-yl group. researchgate.net However, these smaller substituents can sometimes increase cytotoxicity in healthy cells as well. Among a series of tested compounds, derivatives with smaller alkyl groups generally exhibit lower IC₅₀ values, indicating higher potency. For instance, the derivative where the 4'-substituent is part of a 1,2,3,4-tetrahydrophenanthren-9-yl structure was identified as a highly cytotoxic compound. researchgate.net The antiproliferative activity of these compounds has also been evaluated in 3D spheroid cell culture models derived from hepatocellular carcinoma (HuH-7), which more closely mimic the in vivo tumor environment. researchgate.net

Mechanism of Action: The anticancer effects of Klavuzon derivatives are believed to stem from their ability to interfere with critical cellular processes. Two primary mechanisms of action that have been investigated are the inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1) and the inhibition of Topoisomerase I. researchgate.net

CRM1 Inhibition: CRM1 is responsible for transporting many tumor suppressor proteins out of the cell nucleus, thereby inactivating them. By inhibiting CRM1, Klavuzon derivatives can trap these tumor suppressors in the nucleus, allowing them to perform their function and halt cancer cell proliferation. The size of the 4'-substituent also influences the CRM1 inhibitory properties of the derivatives. researchgate.net

Topoisomerase I Inhibition: Topoisomerase I is an enzyme crucial for relieving torsional strain in DNA during replication and transcription. Inhibiting this enzyme leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in cancer cells. Some Klavuzon derivatives have demonstrated potent Topo I inhibition. researchgate.net

The data below illustrates the structure-activity relationship for a selection of 4'-substituted Klavuzon derivatives against a human pancreatic cancer cell line.

| Compound | 4'-Substituent (R) | IC₅₀ (µM) on Pancreatic Cancer Cells |

|---|---|---|

| Klavuzon Derivative 1 | -CH₃ (Methyl) | 2.5 |

| Klavuzon Derivative 2 | -CH₂CH₃ (Ethyl) | 4.1 |

| Klavuzon Derivative 3 | -CH(CH₃)₂ (Isopropyl) | 7.8 |

| Klavuzon Derivative 4 | -C(CH₃)₃ (tert-Butyl) | 15.2 |

| Klavuzon Derivative 5 | 1,2,3,4-tetrahydrophenanthren-9-yl | 1.8 |

Note: The IC₅₀ values are representative examples based on published research findings that demonstrate a trend where smaller, less bulky substituents at the 4'-position result in higher cytotoxic potency (lower IC₅₀ value). researchgate.net

These findings underscore the importance of the this compound scaffold as a foundational element in the design of novel, potent anticancer agents. The derivatization into Klavuzon analogues and the subsequent pharmacological screening have provided valuable insights into the structural requirements for effective cytotoxicity and inhibition of key cancer-related targets like CRM1 and Topoisomerase I. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Naphthoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Applications for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Methyl 4-methyl-1-naphthoate, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons on the naphthalene (B1677914) ring.

The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the aromatic protons of the naphthalene ring typically resonate in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methyl ester group appear as a singlet further upfield, while the protons of the methyl group at the C4 position also present a distinct singlet. The integration of these signals reveals the relative number of protons in each unique environment, and the coupling patterns (splitting of signals) provide information about adjacent non-equivalent protons.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-8 | ~8.93 | d | 8.4 |

| H-5 | ~8.13 | d | 7.2 |

| Aromatic H | ~7.92-7.40 | m | |

| OCH₃ | ~3.93 | s | |

| CH₃ | ~2.39 | s | |

| Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used. Data compiled from multiple sources. rsc.orgchemicalbook.comchemicalbook.com |

¹³C NMR Techniques for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbons. researchgate.net

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and electronic environment of the carbon atoms. libretexts.org The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum (around 160-180 ppm). wisc.edu The sp²-hybridized carbons of the naphthalene ring resonate in the aromatic region (approximately 110-150 ppm), while the sp³-hybridized carbons of the methyl ester and the C4-methyl group appear in the upfield region. wisc.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. acs.org

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | ~167.8 |

| Aromatic C | ~125-134 |

| OCH₃ | ~52.1 |

| CH₃ | Not available |

| Note: The data is based on analogous compounds and general ¹³C NMR principles. orgsyn.org Specific data for this compound was not available in the search results. |

2D NMR and NOESY for Spatial and Connectivity Information

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide invaluable information about the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to establish the sequence of protons in the naphthalene ring system. HSQC spectra correlate directly bonded proton and carbon atoms, facilitating the unambiguous assignment of the ¹H and ¹³C NMR spectra.

The Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons. nih.gov For this compound, NOESY can be used to confirm the relative positions of the substituents on the naphthalene ring. For instance, a NOESY correlation between the protons of the C4-methyl group and the H-5 proton would provide strong evidence for their close spatial relationship, confirming the regiochemistry of the molecule. Similarly, correlations between the methyl ester protons and adjacent aromatic protons can further solidify the structural assignment. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.org For this compound (C₁₃H₁₂O₂), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental formulas. researchgate.net The calculated monoisotopic mass of this compound is 200.08373 Da. An experimentally determined mass that is very close to this theoretical value would confirm the molecular formula of the compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. etamu.edu The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for identification. etamu.edu

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound, the molecular ion would be observed at an m/z of 200. The fragmentation pattern provides further structural information. For instance, the loss of a methoxy (B1213986) group (•OCH₃) would result in a fragment ion at m/z 169. GC-MS is also a valuable tool for the quantification of this compound in complex mixtures, as the peak area in the chromatogram is proportional to the amount of the compound present. researchgate.netnih.gov

| Compound | Retention Time (min) | Major Ion Peaks (m/z) |

| 4-Methyl-1-naphthoic acid (as trimethylsilyl (B98337) derivative) | 21.9 | 258 (M⁺), 243, 199, 169, 141, 115 |

| Note: This data is for the related compound 4-Methyl-1-naphthoic acid, as specific GC-MS data for the methyl ester was not found. The fragmentation pattern of the ester would be expected to show similarities, particularly the ions related to the 4-methylnaphthalene core. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile technique for the analysis of this compound, particularly within complex environmental or biological matrices. researchgate.netmdpi.com This method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. researchgate.net For compounds like naphthoate esters, which may be present at trace levels, the high sensitivity and selectivity of LC-MS, especially when operated in tandem MS (MS/MS) mode, are indispensable. researchgate.netchromatographyonline.com

The process typically involves introducing a sample extract into an LC system, where this compound is separated from other components based on its affinity for the stationary and mobile phases. chromatographyonline.com Reversed-phase chromatography is commonly employed for such aromatic compounds. chromatographyonline.comnih.gov Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). researchgate.netnih.gov ESI is a soft ionization technique that is well-suited for moderately polar and thermally labile molecules, minimizing fragmentation during the ionization process. researchgate.netchromatographyonline.com

One of the significant challenges in LC-MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comresearchgate.net To mitigate these effects, various strategies are employed, including thorough sample preparation, the use of appropriate internal standards (such as isotopically labeled analogues), and method optimization to ensure chromatographic separation of the analyte from interfering matrix components. researchgate.netchromatographyonline.comresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring specific fragmentation transitions of the parent ion, significantly reducing the impact of chemical noise and matrix interferences. mdpi.comresearchgate.net

Recent advancements in LC-MS technology, such as the use of ultra-high-performance liquid chromatography (UHPLC), have enabled faster analysis times and improved resolution. chromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of elemental compositions. chromatographyonline.com

Table 1: LC-MS Parameters for Aromatic Compound Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separation of aromatic compounds |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Elution of analytes from the column |

| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and separation efficiency |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions |

| MS Mode | Multiple Reaction Monitoring (MRM) or Full Scan HRMS | Selective detection or accurate mass measurement |

Fragmentation Pathway Analysis in Mass Spectrometry

Mass spectrometry is a critical tool for the structural elucidation of this compound, providing detailed information about its molecular weight and fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule will exhibit a molecular ion peak (M+) corresponding to its molecular weight. For this compound (C13H12O2), the exact mass is approximately 200.08 g/mol .

Analysis of a methylated product of 4-methyl-1-naphthoic acid by GC-MS revealed a molecular ion (M+) peak at an m/z of 200. nih.gov The fragmentation of this ester would likely proceed through several key pathways. A prominent fragmentation pathway involves the loss of the methoxy group (•OCH3), resulting in a characteristic acylium ion. Another common fragmentation is the loss of the entire methoxycarbonyl group (-COOCH3).

A study on the oxidation of methyl-substituted naphthalenes identified this compound as a metabolite. nih.gov The reported mass spectrum showed the molecular ion at m/z 200 (relative intensity 61%), with a base peak at m/z 169 (100%), corresponding to the loss of a methoxy radical (•OCH3). nih.gov Another significant fragment was observed at m/z 141 (48%), likely resulting from the subsequent loss of carbon monoxide (CO) from the [M-OCH3]+ ion. nih.gov A fragment at m/z 115 (28%) was also reported. nih.gov

In chemical ionization (CI) mass spectrometry, which is a softer ionization technique, protonated molecules [M+H]+ are often observed, along with adducts with reagent gas ions (e.g., [M+C2H5]+). nih.gov These provide clear confirmation of the molecular weight. Subsequent MS/MS experiments on the [M+H]+ ion can be used to generate specific fragmentation patterns that are highly characteristic of the compound's structure, aiding in its unambiguous identification in complex mixtures. nih.gov

Table 2: Key Mass Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 200 | [C13H12O2]+• (Molecular Ion) | 61 | Ionization of the parent molecule |

| 169 | [C12H9O]+ | 100 | Loss of •OCH3 from the molecular ion |

| 141 | [C11H9]+ | 48 | Loss of CO from the [M-OCH3]+ fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in this compound. nih.govupi.edu The FTIR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the bonds within the molecule. upi.edu

For this compound, several characteristic absorption bands are expected:

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1725-1705 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The exact position is influenced by conjugation with the naphthalene ring.

C-O Stretch: Two distinct C-O stretching vibrations are characteristic of esters. An asymmetric C-O-C stretch typically appears between 1300-1200 cm⁻¹, and a symmetric stretch is found in the 1150-1000 cm⁻¹ range.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1620-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Stretching vibrations for the methyl groups (both the ester methyl and the ring-substituted methyl) will be observed in the 2975-2850 cm⁻¹ range.

C-H Bending: Bending vibrations (scissoring, rocking) for the methyl groups are expected around 1470-1350 cm⁻¹. libretexts.org Out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the naphthalene ring and typically appear in the 900-675 cm⁻¹ region.

The analysis of FTIR spectra allows for the confirmation of the ester functionality and the aromatic nature of the compound. mdpi.comresearchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| ~2975-2850 | C-H Stretch | Aliphatic (Methyl) | Medium to Weak |

| ~1725-1705 | C=O Stretch | Ester Carbonyl | Strong |

| ~1620-1450 | C=C Stretch | Aromatic Ring | Variable, Sharp |

| ~1470-1350 | C-H Bend | Methyl | Variable |

| ~1300-1200 | asym. C-O-C Stretch | Ester | Strong |

| ~1150-1000 | sym. C-O-C Stretch | Ester | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. msu.edu this compound, with its extended conjugated naphthalene ring system, is an excellent candidate for UV-Vis analysis.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic naphthalene nucleus. upi.edu These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically result in strong absorption bands. tanta.edu.eg The conjugation of the ester group with the naphthalene ring can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The spectrum of naphthalene itself shows characteristic absorption bands. The presence of the methyl and methyl ester substituents on the naphthalene ring in this compound will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities compared to the parent naphthalene molecule. These shifts are due to the electronic effects of the substituents on the energy levels of the molecular orbitals. tanta.edu.eg For instance, the ester group, being an electron-withdrawing group, and the methyl group, being an electron-donating group, will perturb the electronic structure of the naphthalene chromophore.

Analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or hexane, and recording the absorbance as a function of wavelength. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, can be used for both qualitative identification and quantitative analysis based on the Beer-Lambert law. upi.edu

Table 4: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Description |

|---|---|---|---|

| π → π* | Naphthalene Ring System | ~220-350 | High-intensity absorptions characteristic of the conjugated aromatic system. |

Chromatographic Methods for Separation and Purity Assessment

For the detailed analysis of this compound in highly complex mixtures, such as petroleum fractions or environmental extracts, comprehensive two-dimensional gas chromatography (GC×GC) offers unparalleled separation power. sepsolve.compeerj.com This advanced technique utilizes two different chromatographic columns connected in series via a modulator. sepsolve.com The separation in GC×GC is based on two independent properties of the analytes, typically volatility in the first dimension (a non-polar column) and polarity in the second dimension (a polar or mid-polar column). sepsolve.comd-nb.info

This orthogonal separation mechanism dramatically increases peak capacity, allowing for the resolution of components that would co-elute in a single-column GC analysis. sepsolve.comchromatographyonline.com The effluent from the first column is continuously trapped, focused, and re-injected onto the second, shorter column for a rapid separation. chromatographyonline.com The resulting data is presented as a two-dimensional contour plot, where compounds of a similar chemical class often appear in structured patterns, facilitating identification. sepsolve.com

When coupled with a mass spectrometer, particularly a high-resolution time-of-flight (TOF-MS) detector, GC×GC-MS becomes an exceptionally powerful tool for both targeted and non-targeted analysis. peerj.comd-nb.infodtu.dk This combination allows for the confident identification of individual isomers and trace components, like this compound, even when they are embedded in a complex matrix of hydrocarbons. peerj.comca.gov The structured nature of the GC×GC chromatogram, combined with the mass spectral data, enables detailed chemical fingerprinting of complex samples. mcmaster.ca The use of retention indices from both columns can further increase the confidence in compound identification. d-nb.info

Table 5: Compound Classes Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl-1-naphthoic acid |

| Naphthalene |

| Aniline |

| para-Anisidine |

| para-Toluidine |

| ortho/meta-Toluidine |

| 3-Chloroaniline |

| 4-Chloroaniline |

| Nicotine |

| Cotinine |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Molecular Targets and Pathways

The precise molecular targets for Methyl 4-methyl-1-naphthoate have not been definitively identified. However, research on analogous structures provides insight into potential biological pathways. The metabolism of methyl-substituted naphthalenes has been studied in microorganisms, revealing specific enzymatic pathways. In the versatile bacterium Sphingomonas paucimobilis, metabolism can be initiated either by monoxygenation of the methyl group or by dioxygenation of the aromatic ring. nih.govasm.orgresearchgate.net For congeners with methyl groups on different rings, the initial step is often hydroxylation of a methyl group, which is then converted to a carboxyl group. asm.orgresearchgate.net When two methyl groups are on the same ring, the primary reaction is typically aryl dioxygenation of the unsubstituted ring. asm.orgresearchgate.net

Studies on other naphthoate derivatives suggest a range of potential molecular targets for this class of compounds.

Anti-cancer Targets: Certain prenylated naphthoic acid methyl esters, such as Mornaphthoate E, have been identified as tubulin polymerization stabilizers that disrupt microtubule dynamics by regulating the PI3K/Akt signaling pathway. nih.gov Furthermore, novel 1-hydroxy-2-naphthoate (B8527853) derivatives have been developed as potent inhibitors of the Mcl-1 oncoprotein, a key survival factor in many cancers. nih.gov

Neurological Targets: Derivatives of 6-alkyl 2-naphthoic acid have been identified as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDAR) receptors, suggesting a potential role in modulating glutamatergic neurotransmission. nih.gov

Endocannabinoid System: The parent acid, 4-methyl-1-naphthoic acid, serves as a precursor in the synthesis of synthetic cannabinoids, such as JWH-148, which are known to target cannabinoid receptors CB1 and CB2. sigmaaldrich.comchemicalbook.com

Table 1: Potential Molecular Targets for Naphthoate Scaffolds Based on Analog Studies

| Analog Class | Molecular Target/Pathway | Reported Biological Effect | Reference |

|---|---|---|---|

| Prenylated Naphthoic Acid Methyl Esters (e.g., Mornaphthoate E) | Tubulin; PI3K/Akt Signaling Pathway | Antitumor, Anti-metastasis | nih.gov |

| 1-Hydroxy-2-naphthoate Derivatives | Mcl-1 Oncoprotein | Inhibition of cancer cell proliferation | nih.gov |

| 6-Alkyl 2-naphthoic Acid Derivatives | N-Methyl-D-Aspartate (NMDAR) Receptors | Positive Allosteric Modulation | nih.gov |

| 4-Methyl-1-naphthoyl Indoles (Synthesized from 4-Methyl-1-naphthoic acid) | Cannabinoid Receptors (CB1 and CB2) | High affinity and selectivity for CB2 | sigmaaldrich.com |

| Methyl-substituted Naphthalenes | Bacterial Dioxygenase/Monoxygenase | Microbial Metabolism/Biodegradation | nih.govasm.orgresearchgate.net |

Role of Substituents in Biological Activity

The biological activity of naphthoic acid derivatives is significantly influenced by the nature and position of substituents on the naphthalene (B1677914) ring system.

The Methyl Group (at C4): The position of methyl substituents plays a critical role in determining the metabolic fate of naphthalenic compounds. asm.org In microbial systems, the location of the methyl group directs whether the initial enzymatic attack is hydroxylation of the substituent or dioxygenation of the ring. nih.govresearchgate.net In the context of cannabinoid receptor ligands synthesized from 4-methyl-1-naphthoic acid, the 4-methyl group is part of a series of compounds explored for their steric and electronic effects on receptor affinity. sigmaaldrich.com

The Ester Group (Methyl Ester vs. Carboxylic Acid): The ester functional group can have a profound impact on a molecule's properties. In some cases, methyl esters may act as prodrugs, where cellular hydrolysis to the corresponding carboxylic acid is required for biological activity. nih.gov For instance, the lack of cellular activity for a specific methyl ester Mcl-1 inhibitor was postulated to be due to limited hydrolysis to its active carboxylic acid form. nih.gov Conversely, in studies on plant growth regulators, 1-naphthoic acid itself was found to be less active than its hydrogenated (dihydro- and tetrahydro-) derivatives, indicating that the conformation and spatial relationship of the carboxyl group to the ring system are crucial determinants of activity. kyoto-u.ac.jp

Other Substituents: SAR studies on various naphthoic acid analogs highlight the importance of other substitutions:

In Mcl-1 inhibitors based on a 1-hydroxy-2-naphthoate scaffold, hydrophobic substituents on a linked sulfonamide phenyl ring were shown to improve binding affinity. nih.gov

For N-alkyl-3-(methoxy-1-naphthoyl)indoles, the location of the methoxy (B1213986) group on the naphthoyl ring was a key determinant of affinity and selectivity for cannabinoid receptors. clemson.edu

In a study of hydro-1-naphthoic acids, 5-halogen substitution depressed plant growth activity, which was attributed to a shift in the hydrophilic-lipophilic balance rather than a steric effect. kyoto-u.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.org While no specific QSAR studies have been published for this compound, analyses of related structures demonstrate the utility of this approach.

QSAR studies on ortho-substituted naphthoic acids have utilized theoretically calculated physicochemical properties to predict activity. researchgate.netresearchgate.net These models often incorporate descriptors such as those listed in the table below. In a QSAR analysis of methcathinone (B1676376) analogues, steric (Es), electronic (σp), and lipophilic (πp) parameters of substituents were successfully correlated with both in vitro neurochemical effects and in vivo behavioral outcomes. nih.gov Such an approach could theoretically be applied to a series of substituted methyl naphthoates to predict their biological activities. A valid QSAR model is generally considered to have a squared correlation coefficient (r²) greater than 0.6 and a cross-validated r² (q² or r²(CV)) greater than 0.5. mdpi.com

Table 2: Common Descriptors Used in QSAR Analyses of Aromatic Acids

| Descriptor Type | Descriptor Name | Description | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital; relates to electron-donating/accepting ability. | researchgate.net |

| Electronic | Hammett Constant (σp) | Describes the electron-donating or -withdrawing effect of a substituent. | nih.gov |

| Steric | Taft's Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | nih.gov |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | researchgate.net |

| Lipophilic | Partition Coefficient (log P) | Measures the lipophilicity or hydrophobicity of a molecule. | researchgate.net |

| Thermodynamic | Hydration Energy | The energy released upon hydration of an ion or molecule. | researchgate.net |

| Topological | Molecular Area/Volume | Calculated surface area and volume of the molecule. | researchgate.net |

Computational and Theoretical Chemistry of Naphthoate Esters

Quantum Mechanical Studies

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of naphthoate esters. These computational methods allow for a detailed examination of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules like Methyl 4-methyl-1-naphthoate. researchgate.netirjweb.com By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry to find the most stable conformation. researchgate.netresearchgate.net These calculations provide key electronic parameters, including total energy, dipole moments, and atomic charges, which are fundamental to understanding the molecule's behavior. researchgate.net For substituted naphthoic acids, DFT studies have shown how different functional groups influence the electronic properties and reactivity of the naphthalene (B1677914) ring system. researchgate.net The presence of both an electron-donating methyl group and an electron-withdrawing ester group in this compound sets up an interesting electronic landscape for theoretical investigation.

Table 1: Theoretical Electronic Parameters for Naphthoic Acid Derivatives (Illustrative)

| Parameter | Naphthoic Acid | o-Methyl Naphthoic Acid |

|---|---|---|

| Total Energy (Hartree) | -3.60E+05 | -3.83E+05 |

| Dipole Moment (Debye) | 5.2561 | 9.171 |

Note: This table is illustrative and based on data for related compounds. researchgate.net The values for this compound would require specific DFT calculations.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analyses

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For aromatic esters, the HOMO is typically localized on the naphthalene ring, reflecting its electron-rich π-system. The LUMO, conversely, is often centered on the electron-withdrawing ester group. In this compound, the electron-donating methyl group at the 4-position would be expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted methyl 1-naphthoate (B1232437). researchgate.netwgtn.ac.nz Time-Dependent DFT (TD-DFT) calculations can further be used to predict the electronic absorption spectra based on transitions between these orbitals. researchgate.netchemrxiv.org

Table 2: Frontier Orbital Energies and Energy Gap for a Related Naphthoic Acid Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Note: Data is for a triazine derivative and serves as an example of typical values obtained from DFT calculations. irjweb.com Specific calculations are needed for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. elixirpublishers.comrsc.org The MESP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the MESP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen of the ester group, making it a prime site for interaction with electrophiles or for hydrogen bonding. rsc.orgresearchgate.net The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. elixirpublishers.com The naphthalene ring itself will show a complex potential surface, influenced by the competing electronic effects of the methyl and ester substituents. Such maps are crucial for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.defaccts.de This method allows for the quantitative evaluation of intramolecular charge transfer and hyperconjugative interactions through second-order perturbation theory. scispace.comnih.gov

For an aromatic ester like this compound, NBO analysis can quantify the delocalization of electron density from the occupied Lewis-type orbitals (donors) to the unoccupied non-Lewis-type orbitals (acceptors). nih.gov Key interactions would include the delocalization of lone pair electrons from the ester oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n(O) → π(C=O) and n(O) → σ(C-C)). scispace.comscielo.org.za These interactions stabilize the molecule and are crucial in determining its conformational preferences and reactivity. The analysis also provides natural population analysis (NPA) charges on each atom, offering a more refined view of the charge distribution than simpler methods. dergipark.org.tr

Table 3: Illustrative NBO Donor-Acceptor Interaction Energies

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2)O16 | BD*(2)(C15-O17) | 50.31 |

| LP(1)N7 | BD*(2)(C8-O10) | High |

Note: This table shows example stabilization energies from NBO analyses of other organic molecules to illustrate the concept. scielo.org.za LP denotes a lone pair and BD denotes an antibonding orbital.*

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for structure verification. Density Functional Theory (DFT) is widely used to predict NMR chemical shifts with a high degree of accuracy. d-nb.info The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Recent advancements, including machine learning algorithms trained on large experimental datasets, have further improved the accuracy of ¹H and ¹³C NMR chemical shift predictions. mdpi.comnih.gov For this compound, these computational methods could predict the chemical shifts for all its unique proton and carbon atoms. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when conformational isomerism is considered. d-nb.info This predictive capability is a powerful complement to experimental spectroscopic analysis.

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its properties and function. Computational methods are essential for exploring the potential energy surface (PES) of a molecule to identify stable conformers and the energy barriers that separate them. nih.gov

For this compound, key conformational questions involve the rotation around the C(naphthyl)–C(ester) bond and the C–O bond of the methoxy (B1213986) group. Due to steric hindrance between the ester group and the peri-hydrogen on the naphthalene ring (at the 8-position), the ester group is expected to be twisted out of the plane of the naphthalene ring. Computational studies on related 1-naphthoic acid derivatives have investigated these rotational barriers. researchgate.netresearchgate.net Calculating the potential energy surface for this rotation using methods like B3LYP or MP2 can quantify the energy barrier, providing insight into the molecule's dynamic behavior at different temperatures. nih.gov The rotation of the methyl group itself also has a small energy barrier. msu.edu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| methyl 1-naphthoate |

| tetramethylsilane |

| Naphthoic Acid |

Molecular Modeling for Active Site Interactions

Molecular modeling has become an indispensable tool for understanding how naphthoate esters and their derivatives interact with biological targets at the atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide crucial insights into the binding modes, affinities, and specific molecular interactions that govern the biological activity of these compounds. These computational approaches are instrumental in rational drug design and in elucidating the mechanisms of action for this class of molecules.

Research has demonstrated the utility of molecular docking in predicting the binding of naphthoate derivatives to various protein active sites. For instance, docking studies on naphthoquinone esters revealed that these compounds likely bind to the ATP-binding domain of human topoisomerase IIα (hTopoIIα), a key enzyme in DNA replication and a target for anticancer drugs. nih.gov This interaction is predicted to reduce the enzyme's ATPase activity, providing a molecular basis for the observed inhibitory action of these esters. nih.gov

In the context of agricultural chemistry, molecular docking was employed to understand the mechanism of action of phenyl-substituted naphthoic acid ethyl ester derivatives as inhibitors of the strigolactone (SL) receptor. mdpi.com The modeling showed that an active compound, C6, fits into the binding pocket of the OsD14 receptor protein from Oryza sativa (rice). mdpi.com A critical interaction identified was a hydrogen bond formed between the carbonyl group of the ester and the amino acid residue Serine 220 (Ser220) of the receptor protein. mdpi.com This finding suggests a binding mode similar to that of known SL receptor inhibitors. mdpi.com

Further studies have used molecular modeling to probe the interactions of naphthoate derivatives with other classes of proteins. Advanced computational methods, including 3D-QSAR and molecular dynamics simulations, were used to investigate how N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds bind to the anti-apoptotic protein Mcl-1, a significant target in cancer therapy. mdpi.com The docking of the most active compound from the series revealed a low-energy binding pose within the Mcl-1 binding pocket, characterized by a conserved charged interaction with Arginine 263 (R263). mdpi.com Subsequent MD simulations highlighted other crucial residues for complex stability, including Phenylalanine 228 (F228), Methionine 250 (M250), Leucine 267 (L267), and Phenylalanine 270 (F270). mdpi.com

The versatility of the naphthoate scaffold allows it to interact with diverse biological macromolecules, including nucleic acids. Molecular docking simulations were used to rationalize the intercalative binding of certain naphthoic acid ethyl esters to a double-stranded DNA hexamer. sci-hub.se These studies emphasized that the binding is primarily stabilized by hydrophobic interactions, which are enhanced by the presence of bulky substituents like an adamantyl group, leading to higher binding constants. sci-hub.se

The substrate flexibility and binding orientation within an enzyme's active site have also been explored using computational and crystallographic methods. Studies on NcsB1, an O-methyltransferase involved in neocarzinostatin (B611948) biosynthesis, revealed how the enzyme can accommodate various naphthoic acid substrates. nih.gov While the enzyme requires an ortho-hydroxynaphthoic acid motif for substrate anchoring, it shows flexibility in the position of the hydroxyl group that gets methylated. nih.gov The co-crystal structure of NcsB1 with 1,4-dihydroxy-2-naphthoic acid demonstrated that the substrate binds in an alternate orientation compared to the natural substrate, positioning the 4-hydroxyl group for methylation by S-adenosylmethionine (SAM). nih.gov Key residues, including Histidine 246 (His246) and Aspartate 247 (Asp247), are positioned to facilitate the catalytic reaction. nih.gov

The following tables summarize the key findings from molecular modeling studies on the active site interactions of naphthoate esters and related derivatives.

Table 1: Summary of Docking Studies on Naphthoate Derivatives

| Compound Class | Biological Target | Key Findings | Source(s) |

|---|---|---|---|

| Naphthoquinone Esters | Human Topoisomerase IIα (hTopoIIα) | Binding to the ATP-binding domain, leading to inhibition of ATPase activity. | nih.gov |

| Phenyl-Substituted Naphthoic Acid Ethyl Esters | Strigolactone Receptor (OsD14) | Formation of a hydrogen bond between the ester's carbonyl group and the Ser220 residue. | mdpi.com |

| N-Substituted 1-Hydroxy-4-Sulfamoyl-2-Naphthoates | Myeloid Cell Leukemia 1 (Mcl-1) | Low-energy binding pose with a key charged interaction with residue R263. | mdpi.com |

| Naphthoic Acid Ethyl Esters | Double-Stranded DNA | Intercalative binding stabilized primarily by hydrophobic interactions. | sci-hub.se |

Table 2: Key Amino Acid Residues in Naphthoate Ester-Protein Interactions

| Protein Target | Naphthoate Derivative | Interacting Residues | Interaction Type | Source(s) |

|---|---|---|---|---|

| Strigolactone Receptor (OsD14) | Ethyl Naphthoate Derivative (C6) | Ser220 | Hydrogen Bond | mdpi.com |

| Myeloid Cell Leukemia 1 (Mcl-1) | 1-Hydroxy-2-Naphthoate (B8527853) Derivative | R263 | Charged Interaction (Salt Bridge) | mdpi.com |

| Myeloid Cell Leukemia 1 (Mcl-1) | 1-Hydroxy-2-Naphthoate Derivative | F228, M250, L267, F270 | Hydrophobic/Stabilizing Interactions | mdpi.com |

Environmental Fate and Biotransformation Pathways

Photochemical Degradation Studies

While direct studies on the photochemical degradation of methyl 4-methyl-1-naphthoate are limited, research on structurally similar compounds, particularly 1-methylnaphthalene (B46632), provides significant insight into the likely transformation pathways under the influence of UV light in the atmosphere.

Sunlight, particularly its UV-A (315–400 nm) and UV-B (280–315 nm) components, is a critical factor in the environmental transformation of volatile and semi-volatile organic compounds. scirp.org Studies on 1-methylnaphthalene, a representative alkylnaphthalene, demonstrate that it undergoes significant photochemical transformation when irradiated with UV light in the presence of air. scirp.orgscirp.org In one study, after just 48 hours of exposure, approximately 10% yields of three major products were observed, indicating a ready transformation. scirp.orgscirp.orgresearchgate.net The process involves complex reactions with atmospheric components, leading to a variety of oxygenated products. scirp.org It is understood that such transformations for contaminants can occur in the gas phase after volatilization into the environment. scirp.org The presence of moisture in the air can further influence the product distribution, for instance, by increasing the yield of compounds like 1-naphthoic acid and 1-naphthalenemethanol. scirp.org

The UV-induced transformation of 1-methylnaphthalene in the presence of air leads to a diverse array of products, which can be broadly categorized as side-chain oxidized and ring-opened compounds. scirp.org

Side-Chain Oxidized Products: These are ring-retained compounds where the methyl group has been oxidized. Identified products from 1-methylnaphthalene include 1-naphthaldehyde, 1-naphthalenemethanol, and 1-naphthoic acid. scirp.orgscirp.org The proposed mechanism involves the formation of a 1-methylnaphthyl radical via photolysis, which then reacts with oxygen. scirp.org Subsequent reactions can lead to the formation of these side-chain oxygenated compounds. scirp.org

Ring-Opened Products: This pathway involves the cleavage of the aromatic ring system. For 1-methylnaphthalene, products such as phthalic anhydride, 2-acetylbenzoic acid, (E)-3-(2-acetylphenyl)acrylaldehyde, and 3-methyl-1(3H)-isobenzofuranone have been identified. scirp.orgscirp.org These transformations result in compounds that are generally more volatile and water-soluble than the parent molecule. scirp.orgresearchgate.net

The following table summarizes the transformation products identified in UV irradiation studies of 1-methylnaphthalene in an air environment.

Table 1: Identified Photochemical Transformation Products of 1-Methylnaphthalene

| Category | Product Name |

|---|---|

| Side-Chain Oxidized (Ring-Retained) | 1-Naphthaldehyde |

| 1-Naphthalenemethanol | |

| 1-Naphthoic acid | |

| Ring-Opened | Phthalic anhydride |

| 2-Acetylbenzoic acid | |

| (E)-3-(2-acetylphenyl)acrylaldehyde |

Data sourced from studies on 1-methylnaphthalene. scirp.orgscirp.org

Microbial Transformation of Naphthalene (B1677914) Derivatives

The biodegradation of methyl-substituted naphthalenes is a critical process for their removal from the environment and is primarily carried out by microorganisms. nih.govpsu.edu Bacteria, in particular, have evolved diverse enzymatic pathways to utilize these compounds as sources of carbon and energy. ethz.ch

A variety of bacterial strains are capable of degrading naphthalene and its methylated derivatives. nih.govnih.gov Among them, Sphingomonas paucimobilis has been identified as a particularly versatile organism in the metabolism of methyl-substituted aromatic hydrocarbons. nih.govasm.orgresearchgate.net For instance, strain 2322, isolated from a phenanthrene (B1679779) enrichment culture, can oxidize a range of mono-, di-, and trimethylnaphthalene isomers. nih.govpsu.edu Studies with S. paucimobilis and other bacteria like Pseudomonas putida CSV86 have revealed that the degradation of methylnaphthalenes proceeds via multiple, often co-existing, pathways. researchgate.netnih.gov The enzymes involved exhibit relaxed substrate specificity, allowing them to act on various substituted naphthalenes. nih.govresearchgate.net

The initial attack on the methylnaphthalene molecule can occur at either the methyl substituent or the aromatic ring, leading to two distinct primary pathways. nih.govpsu.edu

The metabolic versatility of bacteria like S. paucimobilis is demonstrated by their ability to initiate degradation through two primary mechanisms:

Methyl Group Monoxygenation: In this pathway, the initial enzymatic attack is on the methyl group. nih.govasm.org This benzylic monooxygenation leads to the formation of a benzylic alcohol, which is subsequently oxidized by dehydrogenases to the corresponding naphthoic acid. nih.govasm.org For example, the transformation of 2-methylnaphthalene (B46627) can lead to the formation of 2-naphthoic acid. doi.org This route is often considered a detoxification pathway, as the resulting naphthoic acids can sometimes be excreted into the medium as dead-end products. nih.gov

Ring Dioxygenation: This pathway involves the incorporation of both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.govfrontiersin.org This reaction forms a cis-dihydrodiol. nih.govasm.org For methylnaphthalenes, the dioxygenation typically occurs on the unsubstituted ring. nih.govfrontiersin.org The resulting dihydrodiol is then a substrate for dehydrogenase, which re-aromatizes the ring to form a dihydroxylated intermediate (a catechol). frontiersin.org This catechol then undergoes ring cleavage, channeling the products into central metabolism. frontiersin.org

The choice between these two initial pathways is influenced by the specific substitution pattern of the methylnaphthalene isomer. nih.govpsu.edu For instance, in S. paucimobilis 2322, congeners with a single methyl group or one methyl group on each ring tend to undergo initial methyl group hydroxylation, while isomers with two methyls on one ring favor dioxygenation of the unsubstituted ring first. nih.govasm.orgresearchgate.net

A key step following ring dioxygenation and subsequent formation of a methyl-substituted dihydroxynaphthalene is the cleavage of the dihydroxylated ring. nih.gov This ring fission event leads to the formation of methyl-substituted salicylates. nih.govasm.orgresearchgate.net For example, the degradation of 1-methylnaphthalene by Pseudomonas putida CSV86 involves hydroxylation of the unsubstituted ring, which is further oxidized to yield methylsalicylate and methylcatechol. frontiersin.org Similarly, S. paucimobilis metabolizes 2-methylnaphthalene via dioxygenation of the unsubstituted ring at the 1,2-carbons, leading ultimately to the formation of 4-methylsalicylate. nih.govpsu.edu These salicylates are then further metabolized to enter central metabolic pathways. frontiersin.org The formation of both phthalate (B1215562) and methylsalicylate from 2-methylnaphthalene in some strains provides further evidence for the existence of multiple degradation pathways. nih.govasm.orgresearchgate.net

Table 2: Key Microbial Transformation Pathways for Methylnaphthalenes

| Initial Attack | Key Enzyme Type | Primary Intermediate | Subsequent Product(s) | Example Substrate -> Product |

|---|---|---|---|---|

| Methyl Group | Monoxygenase | Naphthylmethanol | Naphthoic Acid | 2-Methylnaphthalene -> 2-Naphthoic Acid |

| Aromatic Ring | Dioxygenase | cis-Dihydrodiol | Dihydroxynaphthalene, Methyl-substituted Salicylate | 1-Methylnaphthalene -> Methylsalicylate |

Data sourced from studies on various bacterial strains including Sphingomonas and Pseudomonas. nih.govpsu.edudoi.orgfrontiersin.org

Environmental Impact Assessment in Aqueous Systems (e.g., Produced Water)

The environmental fate of this compound in aqueous systems, such as produced water from industrial activities, is governed by a combination of biotic and abiotic processes. These include biodegradation, bioaccumulation, and sorption to solids, which collectively determine the compound's persistence, distribution, and potential ecological impact.

Biodegradation in Water and Sediment

The biodegradation of this compound is anticipated to be a primary pathway for its removal from aquatic environments. While direct studies on this specific compound are limited, the biotransformation can be inferred from research on related naphthalene derivatives. The initial and critical step in the aerobic biodegradation of this compound is likely the hydrolysis of the ester bond. Studies on the alkaline hydrolysis of methyl 1-naphthoates indicate that this reaction proceeds to yield the corresponding naphthoic acid and methanol (B129727). rsc.orgepa.govrsc.orgresearchgate.net In the environment, this hydrolysis can be mediated by microbial esterase enzymes.

Following hydrolysis, the resulting 4-methyl-1-naphthoic acid would be the substrate for further microbial degradation. Research on the biodegradation of methylnaphthalenes and naphthoic acids has identified several bacterial strains, including species of Pseudomonas, capable of utilizing these compounds. oup.comnih.govdntb.gov.uanih.gov The degradation of 1-methylnaphthalene, a structurally similar compound, has been shown to proceed via two main routes: oxidation of the methyl group to form 1-naphthoic acid, or dioxygenation of the unsubstituted aromatic ring. nih.gov Given that the carboxyl group is already present in 4-methyl-1-naphthoic acid, the subsequent degradation is likely to involve the oxidation of the methyl group and/or hydroxylation and cleavage of the naphthalene rings. The aerobic degradation of naphthalene itself is initiated by naphthalene dioxygenase, leading to the formation of salicylic (B10762653) acid, which is then funneled into central metabolic pathways. oup.com A similar pathway can be postulated for 4-methyl-1-naphthoic acid.

Under anaerobic conditions, the degradation of naphthalene derivatives follows different pathways. For instance, the anaerobic degradation of naphthalene has been shown to be initiated by carboxylation, followed by reduction of the ring system. researchgate.netresearchgate.net It is plausible that under anoxic conditions in sediments, 4-methyl-1-naphthoic acid could be similarly transformed. The presence of the methyl group may influence the rate and specific pathway of degradation. For example, studies on substituted salicylic acids have shown that the position of the methyl group can affect whether the compound is further metabolized by enzymes of the naphthalene degradation pathway. oup.com

| Process | Reactant | Potential Product(s) | Key Microbial Group/Enzyme | Reference |

| Hydrolysis | This compound | 4-methyl-1-naphthoic acid, Methanol | Microbial esterases | rsc.orgresearchgate.net |

| Aerobic Degradation | 4-methyl-1-naphthoic acid | Methyl-substituted salicylic acid, Catechol derivatives | Pseudomonas sp., Naphthalene dioxygenase | oup.comnih.gov |

| Anaerobic Degradation | 4-methyl-1-naphthoic acid | Reduced and carboxylated intermediates | Sulfate-reducing bacteria | researchgate.netresearchgate.net |

Bioaccumulation Potential

The bioaccumulation potential of an organic compound refers to its ability to be taken up by and concentrated in organisms from the surrounding environment. This is a critical factor in assessing environmental risk, as compounds that bioaccumulate can be transferred through the food web. A key indicator for the bioaccumulation potential of hydrophobic organic compounds is the octanol-water partition coefficient (Kow), often expressed as log Kow.

The presence of the methyl ester and an additional methyl group on the naphthalene ring of this compound would increase its hydrophobicity compared to unsubstituted naphthalene or naphthoic acid, suggesting a higher log Kow and therefore a greater potential for bioaccumulation. For comparison, the log Kow of naphthalene is approximately 3.3. It is important to note that while a high log Kow suggests a potential for bioaccumulation, the actual extent of bioaccumulation in an organism is also influenced by its ability to metabolize and eliminate the compound. nih.gov As discussed in the biodegradation section, the hydrolysis of the ester and subsequent degradation of the resulting carboxylic acid would reduce the bioaccumulation potential.

| Parameter | Significance | Inference for this compound | Supporting Information |

| log Kow | Indicator of hydrophobicity and bioaccumulation potential. | Expected to be higher than naphthalene, suggesting a potential for bioaccumulation. | Increased alkyl substitution generally increases log Kow. ontosight.ai |

| Biotransformation | Metabolic processes that can reduce the concentration of a chemical in an organism. | Hydrolysis of the ester group to the more water-soluble carboxylic acid would decrease bioaccumulation. | Hydrolysis is a known pathway for methyl naphthoates. rsc.orgresearchgate.net |

| QSAR Models | Predictive tools for assessing bioaccumulation potential. | Models based on log Kow for naphthalene derivatives would likely predict a moderate to high bioaccumulation potential, assuming no metabolism. | QSAR models are widely used for environmental risk assessment of organic chemicals. ut.ac.irnih.govresearchgate.netresearchgate.net |

Adsorption/Desorption Characteristics

The adsorption and desorption behavior of this compound in aqueous systems will significantly influence its transport and bioavailability. Adsorption to suspended solids and sediment can act as a sink for the compound, removing it from the water column but also creating a potential source for long-term release.

The sorption of organic compounds to sediment is influenced by the properties of the compound (e.g., hydrophobicity) and the characteristics of the sediment (e.g., organic carbon content, mineralogy). psu.edupsu.edu Given the hydrophobic nature of this compound, it is expected to adsorb to the organic matter fraction of sediments.

Studies on the sorption of naphthoic acids to estuarine sediment have shown that sorption increases with the addition of substituent groups. psu.edu While this study focused on the ionized form of naphthoic acids, the principles can be extended to the neutral ester. The hydrophobicity of this compound suggests that its partitioning to sediment organic carbon would be a significant process. Research on the adsorption of 2-naphthoic acid on activated carbon has demonstrated that it can be effectively removed from water, with the process being pH-dependent. nih.gov This suggests that carbon-rich materials in sediments could play a key role in the sequestration of similar compounds.

The initial hydrolysis of this compound to 4-methyl-1-naphthoic acid would alter its adsorption behavior. The resulting carboxylic acid is ionizable, and its sorption will be influenced by the pH of the surrounding water and the surface charge of the sediment particles. psu.edu

| Factor | Influence on Adsorption | Relevance to this compound | Reference |

| Hydrophobicity | Higher hydrophobicity generally leads to stronger adsorption to organic matter. | The compound is expected to have a significant affinity for sediment organic carbon. | psu.edupsu.edu |

| Sediment Organic Carbon | The primary sorbent for hydrophobic organic compounds in many sediments. | Sediments with higher organic carbon content will likely have a greater capacity to adsorb the compound. | psu.eduresearchgate.net |

| Hydrolysis | Conversion to the more polar 4-methyl-1-naphthoic acid. | The adsorption of the hydrolysis product will be more sensitive to pH and the mineral components of the sediment. | psu.edu |

Distribution Modeling in Environmental Compartments